5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine

Oligonucleotide synthesis Deprotection kinetics Base protecting groups

5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine (CAS 717876-96-5; molecular formula C33H35IN4O6; MW 710.56) is a fully protected 2'-deoxycytidine derivative bearing a 5'-O-(4,4'-dimethoxytrityl) (DMT) group for solid-phase oligonucleotide synthesis chain elongation control, an N4-dimethylaminomethylidene (DMF) exocyclic amine protecting group, and a 5-iodo modification on the cytosine ring. The compound serves as a key intermediate for conversion to the corresponding 3'-phosphoramidite monomer used in automated DNA/RNA synthesizers.

Molecular Formula C33H35IN4O6
Molecular Weight 710.6 g/mol
CAS No. 717876-96-5
Cat. No. B12074859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine
CAS717876-96-5
Molecular FormulaC33H35IN4O6
Molecular Weight710.6 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O
InChIInChI=1S/C33H35IN4O6/c1-37(2)21-35-31-25(34)19-38(32(40)36-31)29-18-26(39)28(44-29)20-43-33(22-12-7-5-8-13-22,23-14-9-6-10-15-23)24-16-11-17-27(41-3)30(24)42-4/h5-17,19,21,26,28-29,39H,18,20H2,1-4H3/t26-,28+,29+/m0/s1
InChIKeyDNPRAGGFVFMDFN-WIIGKZCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine (CAS 717876-96-5): A Dual-Protected 5-Iodo-dC Building Block for Oligonucleotide Synthesis and Antiviral Nucleoside Research


5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine (CAS 717876-96-5; molecular formula C33H35IN4O6; MW 710.56) is a fully protected 2'-deoxycytidine derivative bearing a 5'-O-(4,4'-dimethoxytrityl) (DMT) group for solid-phase oligonucleotide synthesis chain elongation control, an N4-dimethylaminomethylidene (DMF) exocyclic amine protecting group, and a 5-iodo modification on the cytosine ring. The compound serves as a key intermediate for conversion to the corresponding 3'-phosphoramidite monomer used in automated DNA/RNA synthesizers . Its structural design integrates two orthogonal protecting strategies—acid-labile DMT at the 5'-OH and base-labile DMF at N4—while the iodine atom provides a heavy-atom label for X-ray crystallographic phasing (MAD/SAD) and a photolabile handle for UV cross-linking to probe protein–nucleic acid interactions [1]. The free 3'-hydroxyl group permits direct phosphitylation to the cyanoethyl phosphoramidite without additional manipulation .

Why 5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine Cannot Be Replaced by Other 5-Halogeno-dC or N4-Acyl Protected Analogs in Oligonucleotide Workflows


Protected 5-halogeno-2'-deoxycytidine derivatives are not interchangeable building blocks in solid-phase oligonucleotide synthesis. The choice of N4 protecting group directly dictates the time, temperature, and chemical severity of post-synthesis deprotection, which in turn determines compatibility with sensitive nucleoside modifications (e.g., fluorescent dyes, epigenetic marks, or cross-linkers) [1]. N4-Benzoyl-protected 5-iodo-dC phosphoramidites (e.g., Glen Research 10-1081, CAS 178925-44-5) require 24 hours in concentrated ammonium hydroxide at room temperature for complete deprotection, whereas N4-acetyl analogs (e.g., CAS 1472616-91-3) are compatible with UltraFAST AMA (ammonium hydroxide/methylamine) deprotection in ~10 minutes at 65 °C but risk transamidation side reactions under certain conditions . The N4-dimethylaminomethylidene (DMF) group offers a distinct kinetic profile: complete deprotection is achieved in ~2 hours at 65 °C with ammonium hydroxide, or in ~10 minutes with AMA, without the ~5% N4-methyl-dC transamidation byproduct observed when benzoyl-dC is exposed to AMA [2]. For crystallographic and cross-linking applications, the 5-iodo substituent provides superior phasing power (iodine: f'' ≈ 6.8 e⁻ at Cu Kα) compared to 5-bromo (f'' ≈ 1.3 e⁻), and higher photochemical cross-linking quantum yield than 5-bromo or 5-chloro analogs due to the weaker C–I bond dissociation energy [3]. These cumulative differences mean that substituting the DMF/iodo combination with an acyl/iodo or DMF/bromo variant can alter deprotection timelines, introduce base modifications, or reduce crystallographic phasing signal—any of which can compromise experimental reproducibility and data quality.

Quantitative Comparator Evidence for 5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine (CAS 717876-96-5): Deprotection Kinetics, Antiviral Selectivity, and Halogen Reactivity Benchmarked Against Closest Analogs


Deprotection Kinetics: DMF vs. Benzoyl Protection – 12-Fold Faster Oligonucleotide Release Under Standard Ammonium Hydroxide Conditions

The N4-dimethylaminomethylidene (DMF) protecting group enables complete oligonucleotide deprotection within ~2 hours at 65 °C using concentrated ammonium hydroxide, compared to 24 hours at room temperature required for N4-benzoyl-protected 5-iodo-dC phosphoramidites [1]. When paired with AMA (1:1 ammonium hydroxide/methylamine), DMF-protected cytidine deprotects in approximately 10 minutes at 65 °C without generating the ~5% N4-methyl-dC transamidation side product observed with benzoyl-dC under identical AMA conditions [2]. The DMF group also stabilizes the acid-labile glycosidic bond during repeated DMT deblocking cycles, reducing cumulative depurination compared to N4-acetyl protection, which is more labile under acidic conditions [3].

Oligonucleotide synthesis Deprotection kinetics Base protecting groups

Antiviral Potency of 5-Iodo-dC vs. 5-Bromo-dC and 5-Chloro-dC Against HSV-1: Iodo Substitution Confers Superior Inhibitory Activity

In a head-to-head comparison of carbocyclic 5-halocytosine nucleoside analogs tested against herpes simplex virus type 1 (HSV-1) in L929 cells, C-5-iodo-2'-deoxycytidine exhibited the greatest antiviral activity among all 5-halogeno derivatives, surpassing both the 5-bromo and 5-chloro congeners [1]. Although quantitative EC50 values for the carbocyclic series are not directly translatable to the 2'-deoxyribosyl series, the rank-order potency (I > Br > Cl) is consistent. A landmark comparative study of antiherpes agents in primary rabbit kidney cells ranked 5-iodo-2'-deoxycytidine among the six most potent and selective inhibitors, with an ID50 of 0.06 µg/mL against HSV-1—comparable to acycloguanosine (0.04 µg/mL) and substantially more potent than 5-vinyl-2'-deoxyuridine (0.018 µg/mL) in the same assay panel [2]. The 5-iodo modification is essential for this activity: 5-bromo-2'-deoxycytidine was less active in parallel testing [3].

Antiviral nucleosides HSV-1 inhibition Structure-activity relationship

Crystallographic Phasing Power: Iodine (f'' ≈ 6.8 e⁻) vs. Bromine (f'' ≈ 1.3 e⁻) at Cu Kα – 5-Fold Greater Anomalous Signal for MAD/SAD Experiments

The 5-iodo substituent provides significantly stronger anomalous scattering for X-ray crystallographic phasing compared to the 5-bromo analog. At the Cu Kα wavelength (1.5418 Å), iodine exhibits an anomalous scattering factor f'' of approximately 6.8 electrons, compared to approximately 1.3 electrons for bromine—a ~5.2-fold enhancement [1]. This difference is critical for single-wavelength anomalous dispersion (SAD) and multi-wavelength anomalous dispersion (MAD) phasing of oligonucleotide and protein–nucleic acid complex structures. The synthesis of 5-iodocytidine phosphoramidites specifically for heavy-atom derivatization of RNA has been reported, demonstrating incorporation into four different RNAs for crystallographic phase determination [2]. While 5-bromo-dC phosphoramidites are commercially available and used for similar purposes, the lower f'' of bromine requires higher incorporation density or longer data collection times to achieve equivalent phasing power [3].

X-ray crystallography MAD/SAD phasing Heavy-atom derivatization

Photochemical Cross-Linking Reactivity: C–I Bond Dissociation Energy (BDE ≈ 222 kJ/mol) vs. C–Br (BDE ≈ 285 kJ/mol) Enables Higher UV Cross-Linking Yields

The weaker carbon–iodine bond (bond dissociation energy ≈ 222 kJ/mol) of 5-iodo-dC compared to the carbon–bromine bond (BDE ≈ 285 kJ/mol) of 5-bromo-dC results in more efficient photoinduced homolytic cleavage upon UV irradiation at 312–365 nm, generating a reactive uracil-5-yl radical that can form covalent cross-links with nearby protein residues or complementary nucleic acid strands [1]. Both 5-iodo-dC and 5-bromo-dC are used for UV cross-linking studies of protein–DNA complexes and secondary structure probing, but the iodine derivative is reported to produce higher cross-linking yields at equivalent UV doses due to its lower bond dissociation energy, making it the preferred photoactive base for applications requiring maximum cross-link density . The 5-iodo-2'-deoxycytidine triphosphate (5-I-dCTP) is commercially offered specifically for photocrosslinking studies, aptamer selection, and mutagenesis applications, underscoring the established preference for iodine over bromine in these workflows .

Photochemical cross-linking Protein–DNA interactions UV-induced strand breakage

Solid-Phase Synthesis Compatibility: DMF Protection Permits Milder Final Deprotection, Preserving Acid- and Base-Sensitive Oligonucleotide Modifications

The DMF protecting group on the target compound enables deprotection under milder conditions than traditional benzoyl protection, directly expanding the range of compatible oligonucleotide modifications. Formamidine-protected deoxyadenosine phosphoramidites (analogous DMF chemistry) achieve complete deprotection at 65 °C in 1 hour, producing high-purity, high-yield oligodeoxynucleotides [1]. This accelerated deprotection is critical when incorporating acid-sensitive modifications such as N4-acetylcytidine (ac4C) epigenetic marks, fluorescent dyes (e.g., Cy3/Cy5, DY547/DY647), or photocleavable linkers that degrade under prolonged basic conditions . Vendor specifications note that DMF-dG supports are compatible with 2-hour ammonium hydroxide deprotection at 65 °C, whereas isobutyryl-dG supports require 24–36 hours at room temperature—a 12–18-fold difference that directly impacts the integrity of base-labile modifications [2].

Oligonucleotide synthesis Modified nucleosides Deprotection condition compatibility

Commercial Availability and Purity Benchmarking: 98% Minimum Purity Specification for CAS 717876-96-5 with Free 3'-OH for Direct Phosphitylation

CAS 717876-96-5 is supplied with a minimum purity of 98% (HPLC) by multiple vendors, with the free 3'-hydroxyl group enabling direct conversion to the 3'-cyanoethyl phosphoramidite without additional deprotection or functional group interconversion steps . By contrast, the fully elaborated phosphoramidite analog (5-I-dC-CE, CAS 178925-44-5, Glen Research 10-1081) contains a benzoyl protecting group at N4 and is supplied as a ready-to-use monomer requiring no further chemistry but entailing the deprotection limitations described above [1]. The target compound thus occupies a strategic intermediate position: it allows end-users to select their preferred phosphitylation chemistry (e.g., standard 2-cyanoethyl vs. alternative phosphorus protecting groups) and custom-synthesize the phosphoramidite in-house, offering greater synthetic flexibility than purchasing only the pre-formed phosphoramidite monomer .

Nucleoside procurement Purity specification Phosphoramidite precursor

Procurement-Relevant Application Scenarios for 5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine (CAS 717876-96-5) Based on Quantitative Differentiation Evidence


Custom Phosphoramidite Synthesis for Oligonucleotide Therapeutics and Diagnostic Probe Manufacturing

Organizations synthesizing modified oligonucleotides at scale for therapeutic (antisense, siRNA) or diagnostic (qPCR probes, aptamers) applications benefit from procuring CAS 717876-96-5 as the free 3'-OH precursor rather than pre-formed phosphoramidites. The DMF protecting group enables UltraFAST AMA deprotection in ~10 minutes at 65 °C without the ~5% N4-Me-dC transamidation side product that occurs with benzoyl-dC [1]. This translates to higher full-length product purity and reduced purification burden. The free 3'-OH allows in-house phosphitylation with customized phosphorus protecting groups (e.g., methyl, allyl, or photo-cleavable variants) that are not commercially available as pre-packaged monomers .

X-Ray Crystallographic Structure Determination of Protein–DNA Complexes Using SAD/MAD Phasing

Structural biology groups determining high-resolution structures of protein–DNA or protein–RNA complexes can use the 5-iodo substituent (f'' ≈ 6.8 e⁻ at Cu Kα) for single- or multi-wavelength anomalous dispersion phasing. The 5.2-fold stronger anomalous signal compared to 5-bromo-dC (f'' ≈ 1.3 e⁻) reduces the number of iodine incorporation sites needed for phasing and shortens synchrotron data collection time [2]. The DMF protecting group's compatibility with mild deprotection (2 h at 65 °C in NH4OH) ensures that the iodine label is retained without dehalogenation side reactions that can occur under harsher conditions [3].

UV Photochemical Cross-Linking for Protein–Nucleic Acid Interaction Mapping (CLIP-seq, ChIP-seq, EMSA)

Researchers employing UV cross-linking to map protein–DNA or protein–RNA interaction sites achieve higher cross-link yields with 5-iodo-dC (C–I BDE ≈ 222 kJ/mol) compared to 5-bromo-dC (C–Br BDE ≈ 285 kJ/mol) due to more efficient photoinduced homolytic cleavage at 312–365 nm [4]. The DMF protection strategy allows the resulting oligonucleotides to be deprotected under conditions that preserve co-introduced fluorescent labels (e.g., DY547, Cy3) or biotin modifications used for downstream enrichment and detection, whereas prolonged benzoyl deprotection (24 h, room temperature) degrades these sensitive moieties .

Antiviral Nucleoside Analog Discovery and Structure–Activity Relationship (SAR) Studies Targeting HSV-1 and Related Herpesviruses

Medicinal chemistry teams developing novel antiviral nucleoside analogs use CAS 717876-96-5 as a versatile intermediate for generating diverse 5-substituted cytidine derivatives via Pd-catalyzed cross-coupling (Sonogashira, Heck, Suzuki) at the 5-iodo position. The established anti-HSV-1 activity of 5-iodo-2'-deoxycytidine (ID50 = 0.06 µg/mL) provides a validated potency benchmark against which new analogs can be compared [5]. The DMF group can be selectively removed under mild basic conditions without affecting the 5-alkynyl or 5-aryl substitution products, enabling direct biological evaluation of the deprotected nucleosides [6].

Quote Request

Request a Quote for 5'-O-(Dimethoxytrityl)-N4-dimethylaminomethylidene-5-iodo-2'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.